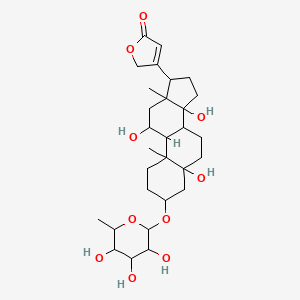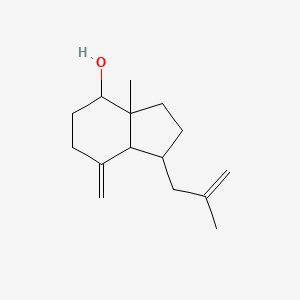
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- is a colorless thick liquid with the aroma of clove flowers. It has a freezing point of 37°C and a boiling point of 219°C. This compound is soluble in ethanol, acetone, chloroform, ether, and benzene, but insoluble in water .
Preparation Methods
The compound can be synthesized through several methods:
Condensation Reaction: It can be prepared by the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent.
From Pinene: Another method involves using pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystal precipitates are formed.
Chemical Reactions Analysis
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- can be compared with similar compounds such as:
α-Terpinyl acetate: This compound has similar structural features and is used in similar applications.
α-Terpineol: Another similar compound with comparable properties and uses.
3-Cyclohexene-1-methanol, 5-hydroxy-α,α,4-trimethyl-: This compound also shares structural similarities and is used in related applications.
These comparisons highlight the uniqueness of 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, acetate, (1R)- in terms of its specific chemical properties and applications.
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-8-4-6-9(7-5-8)10(2,3)11;1-2(3)4/h4,9,11H,5-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1 |
InChI Key |
XTHJMULMLARUTC-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)O.CC(=O)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
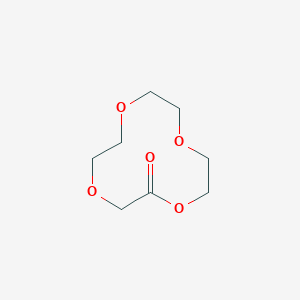
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)
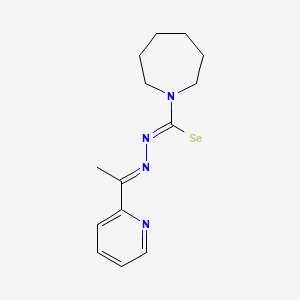

![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)
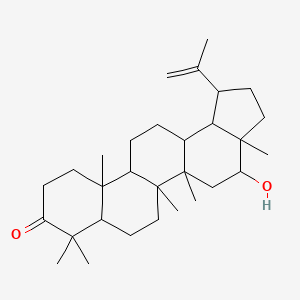

![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)
![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)
![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12294269.png)
